2-Aminoheptane

Biocatalysis Chiral Amine Synthesis Enzyme Engineering

2-Aminoheptane (CAS 123-82-0), also designated as 1-methylhexylamine and INN tuaminoheptane, is a branched C7 primary aliphatic amine. It exists as a clear, volatile liquid at room temperature with a boiling point of 142-144 °C, a density of 0.766-0.768 g/mL at 25 °C, and water solubility of 9 g/L at 20 °C.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 123-82-0
Cat. No. B1682561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoheptane
CAS123-82-0
Synonyms1-methylhexylamine
2-heptylamine
heptedrine
tuamine
tuamine hydrochloride
tuamine sulfate
tuamine sulfate (2:1)
tuaminoheptane
tuaminoheptane sulfate
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCCCCC(C)N
InChIInChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3
InChIKeyVSRBKQFNFZQRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoheptane (CAS 123-82-0) Procurement Guide: Branched Aliphatic Amine Specifications and Research-Grade Sourcing


2-Aminoheptane (CAS 123-82-0), also designated as 1-methylhexylamine and INN tuaminoheptane, is a branched C7 primary aliphatic amine [1]. It exists as a clear, volatile liquid at room temperature with a boiling point of 142-144 °C, a density of 0.766-0.768 g/mL at 25 °C, and water solubility of 9 g/L at 20 °C . The molecule contains a chiral center at the C2 position and is commercially supplied predominantly as the racemic (±) mixture, though enantiopure (R)- and (S)-isomers are also available for specialized stereochemical applications [2]. 2-Aminoheptane has a defined clinical history as a sympathomimetic nasal decongestant and has reached Phase II clinical trial status under the INN tuaminoheptane [3].

Why 2-Aminoheptane Cannot Be Interchanged with 1-Aminoheptane or 2-Aminobutane: Key Procurement Differentiation Points


The branched C2 amine architecture of 2-aminoheptane confers distinct physicochemical and functional properties that preclude generic substitution with linear primary amines (e.g., 1-aminoheptane) or shorter-chain branched analogs (e.g., 2-aminobutane). In mass spectrometric differentiation, 2-aminoheptane exhibits a unique in-source collision-induced dissociation signature relative to its positional isomers 3- and 4-aminoheptane, with the latter showing a diagnostic m/z 114 fragment ion absent in 2-aminoheptane spectra [1]. In biocatalytic applications, the V. fluvialis ω-transaminase demonstrates 6.1-fold higher relative activity with 2-aminoheptane compared to 2-aminobutane (43% vs. 7% of reference substrate activity) [2]. Additionally, the chiral center at C2 enables enantioselective applications that are structurally inaccessible with linear achiral 1-aminoheptane [3]. These measurable differences substantiate that 2-aminoheptane occupies a non-substitutable niche in analytical reference standards, biocatalysis substrate screening, and chiral amine synthesis workflows.

Quantitative Differentiation Evidence for 2-Aminoheptane Relative to Structural Analogs and In-Class Alternatives


ω-Transaminase Amine Donor Efficiency: 2-Aminoheptane vs. 2-Aminobutane

In V. fluvialis JS17 ω-transaminase (ω-TA) activity assays, 2-aminoheptane functions as a substantially more efficient amine donor substrate than the shorter-chain branched analog 2-aminobutane. Relative to (S)-α-methylbenzylamine as the reference substrate, 2-aminoheptane yields 43% apparent activity compared to only 7% for 2-aminobutane, representing an approximately 6.1-fold activity advantage [1]. Michaelis-Menten kinetic characterization further reveals a Vmax of 231 ± 10 U/mg for racemic 2-aminoheptane versus 25.4 ± 0.80 U/mg for sec-butylamine (2-aminobutane) with the wild-type enzyme, a >9-fold difference in maximum velocity [1].

Biocatalysis Chiral Amine Synthesis Enzyme Engineering

Nasal Decongestant Efficacy: Tuaminoheptane Sulfate/NAC Combination vs. Xylometazoline

In a double-blind, randomized rhinomanometric study evaluating topical decongestant efficacy in 18 healthy subjects, tuaminoheptane sulfate combined with N-acetylcysteine (THS/NAC) demonstrated comparable nasal resistance reduction to the standard vasoconstrictor xylometazoline. Nasal resistance decreased from 0.30 Pa to 0.19 Pa following THS/NAC administration versus a decrease from 0.31 Pa to 0.17 Pa with xylometazoline at a pressure gradient of 150 Pa, while placebo showed no significant change [1]. Both active treatments achieved rapid decongestant onset observable at 5 minutes post-administration and sustained effect through 20 minutes without rebound vasodilation [1].

Rhinomanometry Nasal Decongestant Vasoconstrictor

Chiral Resolution Selectivity: 2-Aminoheptane p-Substituted Amides vs. Homologous Series

On a covalent (R)-N-(3,5-dinitrobenzoyl)phenylglycine Pirkle-type chiral stationary phase (CSP), the π-basic p-methyl- and p-methoxy-substituted phenylamides of 2-aminoheptane exhibit enhanced enantioselectivity (α = 1.08) compared to the π-acidic p-chlorophenylamide derivative (α = 1.04) under identical LC conditions [1]. Within the homologous series of 2-naphthoyl amides from 2-aminobutane to 2-aminooctane, 2-aminoheptane occupies an intermediate selectivity position, with α values progressing from 1.03 (2-aminobutane) through 2-aminoheptane to 1.11 (2-aminooctane) [1]. Subcritical fluid chromatography achieved equivalent chiral resolution to LC with significantly reduced analysis time [1].

Chiral Chromatography Enantiomeric Separation Pirkle-type CSP

Mass Spectrometric Differentiation: 2-Aminoheptane vs. Positional Isomers

Electrospray ionization in-source collision-induced dissociation (ESI-CID) enables quantitative differentiation of 2-aminoheptane from structurally related isomeric heptylamines. At cone voltages ranging from 12-34 V, the formation efficiency of the m/z 57 fragment ion (C4H9+) from [M+H]+ precursor ions (m/z 116) distinguishes 1,3-DMAA from 2-aminoheptane and 1,4-DMAA, with 1,3-DMAA showing more efficient m/z 57 production [1]. Critically, 3-aminoheptane and 4-aminoheptane are unequivocally distinguishable from 2-aminoheptane by the presence of a diagnostic low-abundance fragment ion at m/z 114, corresponding to neutral loss of H2, which is absent in 2-aminoheptane spectra [1].

Analytical Chemistry Forensic Toxicology Doping Control

Dissociation Constant (pKa) Determination for Carbon Capture and Process Modeling Applications

The dissociation constant (pKa) of 2-aminoheptane has been experimentally determined within a temperature range of 293.15 K to 323.15 K alongside seven other amines relevant to carbon capture processes, including 3-(Diethylamino)propylamine, 1,3-Diaminopentane, 3-Butoxypropylamine, 2-(Methylamino)ethanol, Bis(2-methoxyethyl)amine, α-Methylbenzylamine, and 3-Amino-1-phenylbutane [1]. This temperature-dependent pKa dataset enables accurate thermodynamic modeling of 2-aminoheptane in aqueous amine scrubbing systems. At 20°C, the measured pH of a 10 g/L aqueous solution is 11.45 , with a reported pKa value of 10.7 at 19°C [2].

Carbon Capture Amine Scrubbing Process Modeling

Evidence-Backed Research and Industrial Application Scenarios for 2-Aminoheptane


ω-Transaminase Biocatalysis Screening and Directed Evolution Campaigns

Laboratories developing or optimizing ω-transaminase enzymes for chiral amine synthesis should select 2-aminoheptane as the preferred medium-chain branched alkylamine substrate for activity screening and enrichment culture experiments. The 6.1-fold higher relative activity of 2-aminoheptane compared to 2-aminobutane in V. fluvialis ω-TA assays [1] provides superior signal-to-noise discrimination in high-throughput screening formats. Additionally, 2-aminoheptane serves as the sole nitrogen source in minimal medium enrichment cultures for isolating ω-TA mutants resistant to aliphatic ketone product inhibition [2]. The established kinetic parameters (Km = 21.5 ± 1.0 mM; Vmax = 231 ± 10 U/mg for wild-type ω-TA) [1] enable quantitative benchmarking of engineered enzyme variants.

Chiral Chromatography Method Development and Enantioselectivity Calibration

Analytical laboratories developing chiral LC or SFC methods can employ 2-aminoheptane as a calibrant for evaluating Pirkle-type chiral stationary phase performance. The documented selectivity factors (α = 1.08 for π-basic amides; α = 1.04 for π-acidic amides) on (R)-N-(3,5-dinitrobenzoyl)phenylglycine CSP [1] provide a validated reference point for column qualification and method transfer. 2-Aminoheptane occupies an intermediate position in the homologous amine series, bridging shorter-chain (2-aminobutane, α = 1.03) and longer-chain (2-aminooctane, α = 1.11) substrates [1], making it particularly valuable for systematic studies of chain-length effects on chiral recognition mechanisms.

Forensic and Anti-Doping Reference Standard for Isomeric Heptylamine Differentiation

Forensic toxicology and WADA-accredited anti-doping laboratories require authenticated 2-aminoheptane reference material to distinguish it from prohibited isomers including 1,3-DMAA and 1,4-DMAA. The validated ESI-CID mass spectrometric method [1] demonstrates that 2-aminoheptane can be reliably differentiated from 3- and 4-aminoheptane positional isomers by the absence of the diagnostic m/z 114 fragment ion. Quantitative differentiation from 1,3-DMAA relies on relative m/z 57 ion formation efficiency [1]. Procuring certified 2-aminoheptane reference standards with documented isomer purity supports method validation and confirmatory analysis in compliance with regulatory evidentiary requirements.

Nasal Decongestant Formulation Development and Comparative Efficacy Studies

Pharmaceutical formulation scientists developing nasal decongestant products may utilize 2-aminoheptane sulfate (CAS 6411-75-2) as a reference vasoconstrictor for comparative efficacy benchmarking. Double-blind rhinomanometry data demonstrate that tuaminoheptane sulfate combined with N-acetylcysteine achieves nasal resistance reduction from 0.30 Pa to 0.19 Pa, comparable to xylometazoline (0.31 Pa to 0.17 Pa) at a 150 Pa pressure gradient [1]. The rapid onset (5 minutes) and sustained 20-minute decongestant effect without rebound vasodilation [1] establish quantitative performance benchmarks for evaluating novel intranasal formulations.

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